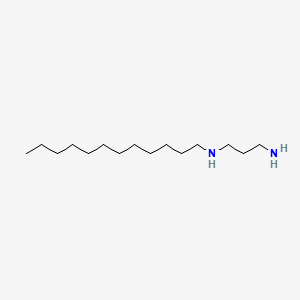

N-Dodecylpropane-1,3-diamine

Descripción general

Descripción

N-Dodecylpropane-1,3-diamine is a useful research compound. Its molecular formula is C15H34N2 and its molecular weight is 242.44 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40165. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N1-Dodecylpropane-1,3-diamine, also known as Laurylamino propylamine or N-Dodecylpropane-1,3-diamine, is a non-ionic surfactant type active ingredient . Its primary targets are the cell walls of microorganisms . The compound interacts with these cell walls, leading to their destruction .

Mode of Action

The compound’s mode of action is primarily due to its surface-active properties . It has fair wetting properties and reacts strongly with the cell walls of microorganisms . The compound destroys the cell walls through a chemical reaction with the exterior structures and by entering and disintegrating the inner phospholipid-bilayer based membrane structures .

Result of Action

The primary result of N1-Dodecylpropane-1,3-diamine’s action is the destruction of microorganism cell walls, leading to cell death . This makes the compound effective as a biocidal agent . It should be noted that the compound can cause skin corrosion, leading to irreversible damage to the skin, namely, visible necrosis through the epidermis and into the dermis .

Action Environment

The action of N1-Dodecylpropane-1,3-diamine can be influenced by environmental factors. For instance, the compound is hygroscopic , suggesting that its stability and efficacy could be affected by humidity levels. Additionally, the compound is completely soluble in organic solvents , which could influence its distribution and action in certain environments.

Análisis Bioquímico

Cellular Effects

It is known that the compound can have an impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

N-Dodecylpropane-1,3-diamine, also known as N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (NNDP), is a chemical compound with significant biological activity, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

- Molecular Formula : C₁₈H₄₁N₃

- CAS Number : 2372-82-9

- Classification : Non-ionic surfactant and biocide

NNDP features a long hydrophobic dodecyl chain and amino groups that enhance its interaction with biological membranes. Its amphiphilic nature allows it to disrupt microbial cell membranes effectively.

Antimicrobial Activity

NNDP exhibits notable antimicrobial properties , making it a candidate for disinfectants and preservatives. It has demonstrated efficacy against various pathogens, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecium.

- Fungi : Targeted against wood-destroying fungi.

- Viruses : Preliminary studies suggest potential antiviral activity.

The mechanism of NNDP's antimicrobial action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis. This is believed to occur through the integration of NNDP into the lipid bilayer of the cell membrane, altering its structure and function .

The antimicrobial mechanism can be summarized as follows:

- Membrane Disruption : NNDP interacts with phospholipid bilayers, increasing permeability.

- Cell Lysis : The disruption leads to loss of essential ions and molecules, causing cell death.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of NNDP. Key findings include:

- Acute Toxicity : In studies involving Sprague Dawley rats, mortality was observed at doses above 50 mg/kg body weight, indicating significant toxicity at higher concentrations .

- Skin Sensitization : Occupational exposure has led to allergic contact dermatitis in healthcare settings, highlighting the need for safety precautions when handling NNDP .

Table 1: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Mortality at doses >50 mg/kg in rats |

| Skin Sensitization | Positive reactions in patch tests |

| Long-term Exposure | Potential for chronic respiratory issues |

Applications in Gene Therapy

NNDP's cationic nature allows it to act as a non-viral vector for gene delivery. Its ability to bind negatively charged DNA facilitates the formation of complexes that can be introduced into cells. This method offers advantages over viral vectors, such as lower immunogenicity and targeted delivery capabilities.

Case Studies

Several case studies highlight the practical applications and effects of NNDP:

- Healthcare Sector : NNDP has been used in disinfectants within hospitals. Reports indicate both efficacy against pathogens and instances of allergic reactions among staff .

- Agricultural Use : Its low leaching potential makes it suitable for agricultural applications where environmental impact is a concern.

Environmental Considerations

NNDP's environmental profile suggests limited absorption in humans and low systemic toxicity when used appropriately. Its interaction with soil components indicates a favorable environmental footprint compared to other biocides .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-Dodecylpropane-1,3-diamine has the molecular formula and is characterized by a long hydrophobic dodecyl chain and amino groups that enhance its interaction with biological membranes. Its amphiphilic nature allows it to function effectively in diverse applications.

Chemistry

- Synthesis of Organic Molecules : N-Dodecylpropane-1,3-diamine serves as a building block in the synthesis of complex organic compounds. Its structure allows for modifications that are crucial in developing new materials and chemicals.

- Surfactant Properties : As a surfactant, it reduces surface tension between liquids, facilitating better dispersion and emulsification in chemical processes.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi. Studies have shown efficacy against Gram-positive bacteria and wood-destroying fungi. Its mechanism is believed to involve disruption of microbial cell membranes .

- Cell Membrane Interactions : Research indicates that N-Dodecylpropane-1,3-diamine alters membrane permeability by integrating into lipid bilayers. This property enhances the efficacy of other biocides when used in combination treatments .

Medicine

- Antimicrobial Agents : Investigated for potential use in developing new antimicrobial agents, N-Dodecylpropane-1,3-diamine is being explored for its effectiveness in treating infections caused by resistant strains of bacteria .

- Gene Delivery Systems : Its cationic nature allows it to bind to negatively charged DNA, making it a candidate for non-viral vectors in gene therapy research. This method offers advantages over traditional viral vectors, such as lower immunogenicity.

Industry

- Disinfectants and Preservatives : The compound is widely used in formulating disinfectants and preservatives due to its biocidal properties. It is effective against various pathogens, making it suitable for applications in food safety and animal hygiene .

- Surface Modification : N-Dodecylpropane-1,3-diamine can modify surfaces to improve hydrophilicity and adhesion, which is beneficial in various material science applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens found in dairy products. The results demonstrated significant reductions in bacterial counts when treated with the compound at varying concentrations. This underscores its potential application as a food preservative .

Case Study 2: Gene Delivery Applications

Propiedades

IUPAC Name |

N'-dodecylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h17H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMDVXFQGOEOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048061 | |

| Record name | N-Dodecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5538-95-4 | |

| Record name | N-Dodecyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauraminopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurylaminopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laurylaminopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Dodecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-dodecylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURAMINOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD5RK5I4VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of N-Dodecylpropane-1,3-diamine?

A1: this compound is primarily used as a biocidal disinfectant, exhibiting effectiveness against a broad spectrum of bacteria and moulds. Research highlights its application in various settings:

- Hospital Environments: It effectively eliminates common hospital-acquired pathogens, contributing to infection control in healthcare settings. []

- Historical Wood Preservation: It acts as a powerful disinfectant and protectant against microbial degradation in historical wooden structures, ensuring their long-term preservation. []

- Dairy Industry: Analytical methods have been developed to detect and quantify this compound in dairy products, demonstrating its relevance in ensuring food safety and quality control. []

Q2: How effective is this compound against different microbial species?

A2: Studies have demonstrated the potent antimicrobial activity of this compound against a variety of bacteria, including:

- Gram-positive bacteria: Staphylococcus epidermidis, Staphylococcus saprophyticus, Bacillus spp., and Corynebacterium spp. []

- Gram-negative bacteria: Enterobacter cloacae, Escherichia coli, and Pseudomonas fluorescens. []

Q3: Are there concerns regarding occupational exposure to this compound?

A3: Yes, there is evidence suggesting that occupational exposure to this compound can lead to allergic contact dermatitis, particularly in individuals with pre-existing allergies. A case study reported hand eczema in a hospital worker regularly using a disinfectant containing this compound. [] This highlights the need for appropriate safety measures and personal protective equipment when handling products containing this compound.

Q4: Can you elaborate on the effectiveness of this compound in protecting historical wood?

A4: Research suggests that this compound is highly effective in both disinfecting and providing long-term protection for historical wood. [] When applied as a component in specific formulations (e.g., ABM-1, Boramon, Rocima 101), it successfully eliminated existing bacterial and mold infestations and prevented further microbial growth for extended periods (up to 6 months in laboratory settings). [] Importantly, these formulations demonstrated minimal impact on the wood's color and luminance, crucial for preserving the aesthetic value of historical artifacts. []

Q5: Is this compound studied in other research areas besides its biocidal properties?

A5: Yes, this compound has been investigated for its potential role in methane hydrate formation. [] Research indicates that this compound can significantly reduce the induction time and enhance the formation rate of methane hydrates, potentially offering new avenues for natural gas transport and storage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.